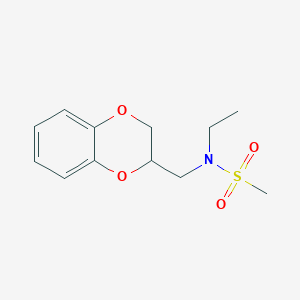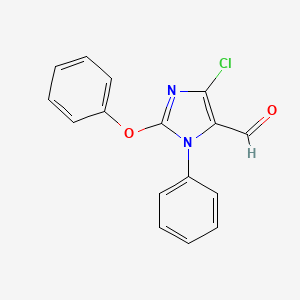
1-Phenyl-2-phenoxy-4-chloro-1h-imidazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-phenoxy-4-chloro-1H-imidazole-5-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its structure. It is commonly used in the synthesis of various organic compounds and has been extensively studied for its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1-Phenyl-2-phenoxy-4-chloro-1H-imidazole-5-carbaldehyde is not fully understood. However, it is believed to exert its antitumor activity through the inhibition of DNA synthesis and cell division. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-Phenyl-2-phenoxy-4-chloro-1H-imidazole-5-carbaldehyde has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to possess antimicrobial, antifungal, and antiviral properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Phenyl-2-phenoxy-4-chloro-1H-imidazole-5-carbaldehyde in lab experiments is its potent antitumor activity. It has been shown to exhibit activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Zukünftige Richtungen
There are several future directions for the study of 1-Phenyl-2-phenoxy-4-chloro-1H-imidazole-5-carbaldehyde. One possible direction is the development of new anticancer drugs based on this compound. Another possible direction is the study of its antimicrobial, antifungal, and antiviral properties for the development of new antimicrobial agents. Additionally, further studies are needed to determine the safety and efficacy of this compound for use in humans.
Synthesemethoden
The synthesis of 1-Phenyl-2-phenoxy-4-chloro-1H-imidazole-5-carbaldehyde can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-phenoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 1-(2-phenoxyphenyl)-2-chloro-2-(chloroacetyl)imidazole, which can be further converted to 1-Phenyl-2-phenoxy-4-chloro-1H-imidazole-5-carbaldehyde through a series of reactions.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-phenoxy-4-chloro-1H-imidazole-5-carbaldehyde has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity in various cancer cell lines. Additionally, it has been shown to possess antimicrobial, antifungal, and antiviral properties.
Eigenschaften
IUPAC Name |
5-chloro-2-phenoxy-3-phenylimidazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-15-14(11-20)19(12-7-3-1-4-8-12)16(18-15)21-13-9-5-2-6-10-13/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGQOXZHAOSPND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=C2OC3=CC=CC=C3)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

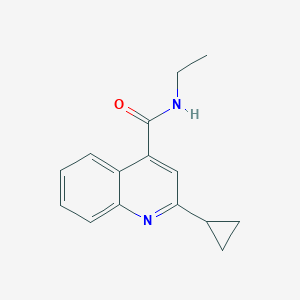
![4-(5-Methyl-2-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7528664.png)
![1-[[2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7528675.png)
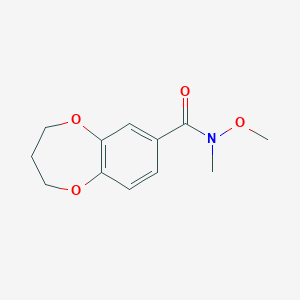
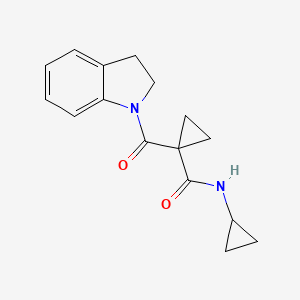
![2-methyl-N-[(2-oxo-1,3-dihydroindol-5-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7528710.png)

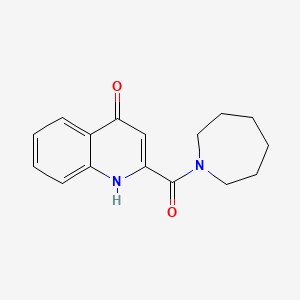
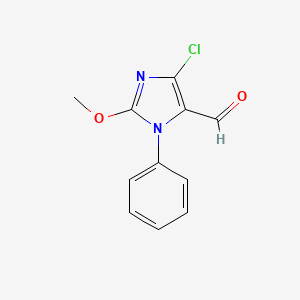
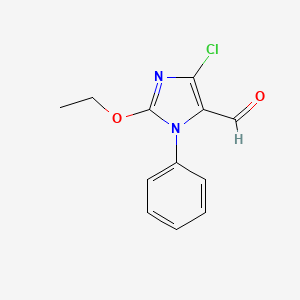
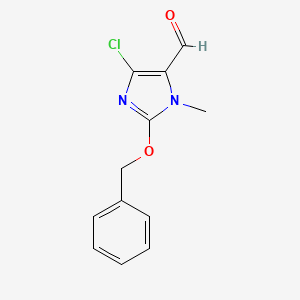
![1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene](/img/structure/B7528744.png)

